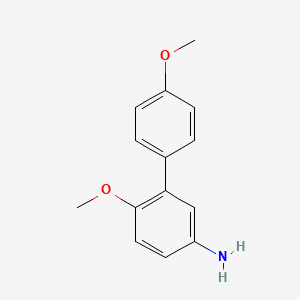

4-Methoxy-3-(4-methoxyphenyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3-(4-methoxyphenyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-16-12-6-3-10(4-7-12)13-9-11(15)5-8-14(13)17-2/h3-9H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGCUWZMQUHTDDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C=CC(=C2)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies and Derivatization Strategies for 4 Methoxy 3 4 Methoxyphenyl Aniline

Established and Novel Pathways for the Synthesis of 4-Methoxy-3-(4-methoxyphenyl)aniline Scaffold

The core structure of this compound can be assembled through various synthetic routes. A common strategy involves the formation of the biaryl C-C bond followed by the introduction of the amino group, or vice versa. One plausible method begins with the coupling of appropriate precursors, followed by functional group interconversion. For instance, a synthesis could commence with 3-nitro-4-methoxybenzoic acid, which is reacted with aniline (B41778) to form 3-nitro-4-methoxybenzoyl aniline. The subsequent reduction of the nitro group to an amine, for example, using hydrazine (B178648) hydrate (B1144303) in methanol, would yield the target aniline derivative. acs.org

Methodological Advancements in Transition Metal Catalysis for this compound Formation

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for the formation of C-C and C-N bonds, which are the key linkages in this compound.

The Suzuki-Miyaura coupling is a powerful method for the formation of the biaryl C-C bond. wikipedia.org This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of a base. libretexts.org For the synthesis of the target molecule, this could involve the reaction of a 3-halo-4-methoxyaniline derivative with 4-methoxyphenylboronic acid, or a 4-methoxyphenyl (B3050149) halide with a 3-boryl-4-methoxyaniline derivative. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. nih.gov

The Buchwald-Hartwig amination is a premier method for the formation of the C-N bond in diarylamines. organic-chemistry.org This palladium-catalyzed reaction couples an aryl halide or triflate with an amine. mit.edu In the context of synthesizing this compound, this could involve the coupling of 3-bromo-4-methoxyanisole with 4-methoxyaniline or 4-bromoanisole (B123540) with 3-amino-4-methoxyanisole. The development of various generations of phosphine (B1218219) ligands has significantly expanded the scope and efficiency of this reaction, allowing for the coupling of a wide range of substrates under milder conditions. acs.org

Below is a table summarizing representative conditions for these key transition metal-catalyzed reactions.

| Reaction | Catalyst | Ligand | Base | Solvent | Temperature |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 °C |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 °C |

Organocatalytic Approaches to this compound and Analogues

While transition-metal catalysis dominates the synthesis of diarylamines, organocatalysis has emerged as a complementary and often more sustainable approach for various organic transformations. The development of organocatalytic methods for C-N and C-C bond formation is an active area of research. For the synthesis of diarylamines, novel strategies are being explored that avoid the use of metals. One such approach involves the Smiles rearrangement of sulfinamides, which can proceed under mild, metal-free conditions to afford sterically hindered diarylamines. acs.orgnih.gov Another innovative metal-free method involves the synthesis of diarylamines from aromatic aldehydes and anilines through a one-pot strategy involving imine formation, oxidative rearrangement, and a light-induced deformylation step.

Sustainable and Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of complex molecules like this compound, these principles can be applied through the use of safer solvents, renewable starting materials, and more efficient catalytic systems.

Solvent-Free and Renewable Feedstock Methodologies for this compound

Solvent-free, or solid-state, reactions can significantly reduce waste and simplify purification procedures. Mechanochemical methods, such as ball milling, have been successfully applied to Suzuki-Miyaura and Buchwald-Hartwig reactions, demonstrating that these powerful C-C and C-N bond-forming reactions can be performed without the need for bulk solvents. nih.govmdpi.com For example, the Ullmann coupling, a classical method for biaryl synthesis, has been adapted to solvent-free conditions using high-speed ball milling in a copper vial, achieving quantitative yields of dinitrobiphenyls. nih.gov Similarly, uncatalyzed and solvent-free multicomponent processes for the synthesis of biphenyl (B1667301) derivatives have been developed, offering a green alternative to traditional methods. acs.org

The use of renewable feedstocks is a cornerstone of green chemistry. Lignin (B12514952), a major component of biomass, is a rich source of aromatic compounds and represents a promising renewable feedstock for the chemical industry. gep.combiorizon.eubiorizon.euresearchgate.netsciencedaily.com Research is ongoing to develop efficient methods for the depolymerization of lignin and the conversion of the resulting aromatic monomers into valuable chemicals, including phenols and anilines, which can serve as precursors for the synthesis of diarylamines. biorizon.eusciencedaily.com

Biocatalysis and Enzyme Technology in the Synthesis of this compound Derivatives

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. Enzymes can operate under mild conditions in aqueous media, reducing the need for harsh reagents and organic solvents. While the direct enzymatic synthesis of diarylamines is still an emerging field, recent research has shown promise. A chemoenzymatic cascade reaction using a non-heme diiron N-oxygenase has been developed for the synthesis of phenol (B47542) diarylamines. acs.orgresearchgate.net This method utilizes an engineered enzyme to catalyze the oxidation of anilines to nitroso intermediates, which then couple with phenols in a non-enzymatic step. acs.orgresearchgate.net

Furthermore, various enzymes are being explored for the synthesis of chiral amines and other key intermediates. researchgate.net Amine dehydrogenases, for example, can be used for the biocatalytic synthesis of short aliphatic and hydroxy amines. frontiersin.orgyork.ac.uk While direct application to the synthesis of this compound has not yet been reported, the rapid advancements in enzyme engineering and biocatalytic cascade design suggest that enzymatic routes to complex diarylamines will become increasingly viable. researchgate.net The use of enzymes for the formation of C-N bonds is a burgeoning field with the potential to revolutionize the synthesis of amine-containing molecules. acs.orgresearchgate.netnih.gov

Advanced Functionalization and Post-Synthetic Modification of this compound

Information not available in the reviewed literature.

Selective Transformations of Amino and Methoxy (B1213986) Groups in this compound

Information not available in the reviewed literature.

Stereoselective Derivatization of this compound Analogues

Information not available in the reviewed literature.

C-H Bond Functionalization Strategies for this compound

Information not available in the reviewed literature.

Computational and Theoretical Investigations of 4 Methoxy 3 4 Methoxyphenyl Aniline

Quantum Chemical Characterization of the Electronic Structure of 4-Methoxy-3-(4-methoxyphenyl)aniline

Quantum chemical methods are fundamental in elucidating the electronic properties and geometric parameters of molecules. For this compound, these calculations can predict its reactivity, stability, and conformational preferences, which are crucial for understanding its chemical behavior.

Density Functional Theory (DFT) Studies on Reactivity and Stability of this compound

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By approximating the electron density, DFT can provide accurate predictions of molecular properties. Studies on dimethoxybenzene derivatives, which share functionalities with the target molecule, have shown that hybrid functionals like B3LYP can provide low total energy values, indicating good thermodynamic stability. nih.gov For this compound, DFT calculations would likely involve geometry optimization to find the most stable arrangement of atoms.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A larger energy gap suggests higher stability and lower reactivity. Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, can reveal the electrophilic and nucleophilic sites on the molecule, with red areas indicating electron-rich regions (prone to electrophilic attack) and blue areas indicating electron-deficient regions (prone to nucleophilic attack). nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | -5.2 eV | Relates to electron-donating ability |

| LUMO Energy | -0.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical stability |

| Dipole Moment | 2.5 D | Measures the polarity of the molecule |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations.

Ab Initio Calculations for Conformational Analysis and Energetics of this compound

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, are valuable for detailed conformational analysis. For a molecule like this compound with two phenyl rings, the dihedral angle between these rings is a key conformational parameter. Ab initio methods, such as Hartree-Fock (HF) theory, can be used to calculate the potential energy surface as a function of this dihedral angle, revealing the most stable conformations (energy minima) and the energy barriers to rotation.

The presence of methoxy (B1213986) and aniline (B41778) groups influences the conformational preferences through steric and electronic effects. It is expected that the most stable conformation would be non-planar to minimize steric hindrance between the two aromatic rings and their substituents. The energetics of different conformers can be precisely calculated, providing insights into their relative populations at a given temperature.

Molecular Dynamics Simulations and Intermolecular Interactions of this compound

While quantum chemical methods are excellent for studying single molecules, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in a solvent or in the solid state. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions.

Solvent Effects and Solvation Models for this compound Behavior

The behavior of this compound can be significantly influenced by its environment, particularly the solvent. MD simulations can model the solvation process by surrounding the molecule with a box of solvent molecules (e.g., water, ethanol). By simulating the system's evolution, one can study how solvent molecules arrange around the solute and how this affects the solute's conformation and properties.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), can also be used in conjunction with quantum chemical calculations to account for solvent effects without explicitly modeling each solvent molecule. These models treat the solvent as a continuous medium with a specific dielectric constant, providing a computationally less expensive way to estimate the influence of the solvent on the electronic structure and stability of the molecule.

Prediction of Self-Assembly and Aggregation Tendencies of this compound Derivatives

Derivatives of this compound may exhibit tendencies to self-assemble or aggregate due to non-covalent intermolecular interactions such as hydrogen bonding (involving the aniline group), π-π stacking (between the aromatic rings), and van der Waals forces. MD simulations are particularly well-suited to study these phenomena.

By simulating a system containing multiple molecules of a derivative, one can observe the spontaneous formation of ordered structures or aggregates. The simulations can provide detailed information about the preferred orientation of molecules within these assemblies and the specific interactions that stabilize them. The stability of such complexes can be further assessed by calculating the binding free energy between the molecules.

Theoretical Elucidation of Structure-Reactivity Relationships in this compound Analogues

Theoretical studies can be extended to a series of analogues of this compound to establish structure-reactivity relationships. By systematically modifying the substituents on the aromatic rings, it is possible to understand how these changes affect the molecule's electronic properties and reactivity. For instance, introducing electron-withdrawing or electron-donating groups can modulate the HOMO-LUMO gap and the charge distribution across the molecule.

Quantitative Structure-Activity Relationship (QSAR) studies on related biphenyl (B1667301) analogues have demonstrated the importance of various physicochemical and structural descriptors in predicting their biological activity. medcraveonline.com Similar approaches could be applied to analogues of this compound to correlate calculated molecular properties (such as dipole moment, molecular polarizability, and orbital energies) with experimentally observed reactivity or other properties of interest. Such studies are invaluable for the rational design of new molecules with desired characteristics.

Advanced Spectroscopic and Structural Elucidation Studies of 4 Methoxy 3 4 Methoxyphenyl Aniline

High-Resolution NMR Spectroscopy for Probing Electronic and Structural Environments in 4-Methoxy-3-(4-methoxyphenyl)aniline

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the structure of organic compounds in solution. Both ¹H and ¹³C NMR spectra would provide critical information about the chemical environment of each unique proton and carbon atom in the this compound molecule.

The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both phenyl rings, the amine (NH₂) protons, and the protons of the two methoxy (B1213986) (OCH₃) groups. The chemical shifts (δ) of the aromatic protons would be influenced by the electronic effects of the amino and methoxy substituents, while their splitting patterns (multiplicity) would reveal their coupling relationships with adjacent protons. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom, including the two methoxy carbons and the twelve aromatic carbons. For instance, in a related compound, 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline, the methoxy and dimethylamino carbons show distinct signals at 55.84 ppm and 40.80 ppm, respectively, illustrating the sensitivity of NMR to the local chemical environment. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups in an Aniline (B41778) Derivative

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Amine (Ar-NH ₂) | 3.5 - 4.5 (broad) | N/A |

| Methoxy (-OCH ₃) | 3.7 - 3.9 (singlet) | 55 - 56 |

| Aromatic (Ar-H ) | 6.5 - 7.5 | 110 - 160 |

| Quaternary Aromatic (C -O) | N/A | 150 - 160 |

| Quaternary Aromatic (C -N) | N/A | 140 - 150 |

Note: Data is predictive and based on typical values for similar structural motifs.

For a molecule with multiple aromatic signals that may overlap, one-dimensional NMR spectra can be insufficient for unambiguous assignment. Multi-dimensional NMR techniques are essential for mapping the complete molecular structure.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would establish the connectivity between adjacent protons, allowing for the assignment of protons within each of the two aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively assign the chemical shifts of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity across quaternary (non-protonated) carbons, such as linking the methoxy protons to their respective aromatic rings and, most importantly, confirming the C-C bond that connects the two phenyl rings.

Theoretical NMR calculations, often performed using Density Functional Theory (DFT), can supplement experimental data by predicting chemical shifts for a proposed structure, aiding in the final assignment. researchgate.netnih.gov

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing materials in their solid form. nih.gov Unlike solution-state NMR, which averages out anisotropic interactions, ssNMR is highly sensitive to the local environment, including molecular conformation and intermolecular packing. This makes it an ideal tool for studying polymorphism—the ability of a compound to exist in multiple crystal forms. nih.gov

If this compound were to exhibit polymorphism, ssNMR could distinguish between the different forms. Each polymorph would likely present a unique ¹³C ssNMR spectrum due to differences in crystal packing and molecular symmetry, even if the solution NMR spectra are identical. nih.gov These spectral differences serve as fingerprints for each solid-state form.

X-ray Crystallography and Crystal Engineering of this compound Derivatives

Single-crystal X-ray diffraction (SC-XRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the crystalline state. Obtaining suitable single crystals of this compound or its derivatives would allow for an unambiguous determination of its molecular structure and supramolecular assembly.

The crystal data for a related compound, (E)-4-[(4-Methoxyphenyl)iminomethyl]-N,N-dimethylaniline, illustrates the type of information obtained from an SC-XRD experiment. researchgate.net

Table 2: Illustrative Single-Crystal X-ray Diffraction Data for a Related Aniline Derivative

| Parameter | Value |

| Chemical Formula | C₁₆H₁₈N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.6638 (6) |

| b (Å) | 28.5819 (15) |

| c (Å) | 9.9729 (7) |

| β (°) | 98.741 (5) |

| Volume (ų) | 2722.6 (3) |

| Z (molecules/unit cell) | 8 |

Source: Data for (E)-4-[(4-Methoxyphenyl)iminomethyl]-N,N-dimethylaniline. researchgate.net

Crystal engineering involves understanding and controlling the non-covalent interactions that guide molecules to assemble into a specific crystal lattice. For this compound, key interactions would include hydrogen bonds and π-π stacking.

Hydrogen Bonding: The aniline -NH₂ group is a strong hydrogen bond donor. It would be expected to form intermolecular hydrogen bonds with suitable acceptors, such as the nitrogen or oxygen atoms of neighboring molecules. In the crystal structure of 4-methoxyanilinium (B12549976) chloride, for example, the N-H donors form extensive hydrogen bonds with chloride ions, creating a robust supramolecular architecture. researchgate.net

π-π Stacking: The presence of two electron-rich aromatic rings creates the potential for π-π stacking interactions. These interactions, where the faces of the aromatic rings stack on top of each other, are a significant force in the packing of many aromatic compounds and would play a crucial role in the solid-state structure of the title compound. nih.govrsc.org

Many organic molecules can crystallize into different solid-state forms known as polymorphs, each with distinct physical properties. mdpi.com A systematic screening of various crystallization conditions (e.g., different solvents, temperatures, and crystallization rates) would be necessary to identify any potential polymorphs of this compound.

Co-crystallization is another strategy in crystal engineering where the target molecule is crystallized with a second, different molecule (a "co-former") to create a new crystalline phase with potentially improved properties. The amine and methoxy groups on this compound offer sites for hydrogen bonding with co-formers like carboxylic acids or other amides, making it a promising candidate for co-crystal formation.

Advanced Mass Spectrometry and Fragmentation Pathway Analysis of this compound

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion (M⁺˙), allowing for the unambiguous determination of its elemental formula, C₁₄H₁₅NO₂.

Beyond determining the molecular weight, tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecular ion. arkat-usa.org The fragmentation pattern is a structural fingerprint, as the molecule breaks apart at its weakest bonds or undergoes characteristic rearrangements. For this compound, key fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃) from a methoxy group to form a stable oxonium ion.

Cleavage of the C-C bond between the two aromatic rings.

Fission of the aniline ring, characteristic of aromatic amines.

Sequential loss of small neutral molecules like CO or H₂CO from methoxy-substituted fragments. researchgate.net

Table 3: Plausible High-Resolution Mass Spectrometry Fragments for this compound (C₁₄H₁₅NO₂)

| m/z (Exact Mass) | Plausible Formula | Description of Fragment |

| 229.1103 | C₁₄H₁₅NO₂ | Molecular Ion [M]⁺˙ |

| 214.0868 | C₁₃H₁₂NO₂ | Loss of methyl radical [M - CH₃]⁺ |

| 198.0919 | C₁₃H₁₂NO | Loss of methoxy radical [M - OCH₃]⁺ |

| 122.0602 | C₇H₈NO | Fragment containing the methoxyaniline ring |

| 107.0497 | C₇H₇O | Methoxyphenyl cation [C₆H₄OCH₃]⁺ |

Note: These m/z values are theoretical and represent one of several possible fragmentation pathways.

By analyzing these fragmentation patterns, researchers can piece together the structural components of the molecule, confirming the presence of the two methoxyphenyl groups and the aniline core.

Application of Other Advanced Analytical Techniques (e.g., Raman, UV-Vis, IR) to Investigate this compound

The investigation of a molecule like this compound would typically involve these spectroscopic methods to provide a wealth of structural information.

Infrared (IR) Spectroscopy would be employed to identify the functional groups present in the molecule. Key vibrational modes expected for this compound would include:

N-H stretching vibrations of the primary amine group, typically appearing in the region of 3300-3500 cm⁻¹.

C-H stretching vibrations of the aromatic rings and methoxy groups, expected around 2850-3100 cm⁻¹.

C=C stretching vibrations within the aromatic rings, which would produce a series of bands in the 1450-1600 cm⁻¹ region.

C-O stretching vibrations of the methoxy groups, anticipated to be strong absorptions in the 1000-1300 cm⁻¹ range.

C-N stretching vibrations of the amine group, typically observed between 1250 and 1360 cm⁻¹.

A hypothetical IR data table is presented below to illustrate the kind of information that would be obtained from such an analysis.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3350 | Medium | N-H Stretch (Asymmetric) |

| 3350 - 3250 | Medium | N-H Stretch (Symmetric) |

| 3080 - 3010 | Medium | Aromatic C-H Stretch |

| 2960 - 2850 | Medium | Aliphatic C-H Stretch (CH₃) |

| 1620 - 1580 | Strong | Aromatic C=C Stretch |

| 1520 - 1480 | Strong | Aromatic C=C Stretch |

| 1250 - 1200 | Strong | Aryl C-O Stretch (Asymmetric) |

| 1050 - 1000 | Strong | Aryl C-O Stretch (Symmetric) |

| 1340 - 1260 | Medium | C-N Stretch |

UV-Vis Spectroscopy would provide insights into the electronic transitions within the molecule. The presence of two aromatic rings connected to an aniline nitrogen atom would be expected to result in significant conjugation, leading to characteristic absorption bands in the UV-Vis spectrum. Typically, aromatic amines exhibit strong absorptions due to π → π* transitions. The position and intensity of these bands would be sensitive to the substitution pattern and the solvent used for the analysis.

A hypothetical UV-Vis data table is shown below.

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Solvent | Transition |

| 240 - 260 | > 10,000 | Ethanol | π → π |

| 290 - 320 | 1,000 - 5,000 | Ethanol | π → π |

Raman Spectroscopy would serve as a complementary technique to IR spectroscopy. It is particularly useful for observing symmetric vibrations and non-polar bonds, which may be weak or absent in the IR spectrum. For this compound, Raman spectroscopy could provide valuable information on the skeletal vibrations of the aromatic rings and the C-C bond linking the two phenyl groups.

A hypothetical Raman data table is presented below.

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| 3080 - 3050 | Strong | Aromatic C-H Stretch |

| 1610 - 1590 | Very Strong | Aromatic Ring Breathing |

| 1350 - 1300 | Medium | C-C Inter-ring Stretch |

| 1000 - 990 | Strong | Aromatic Ring Trigonal Breathing |

| 850 - 800 | Medium | Aromatic C-H Out-of-plane Bend |

It is crucial to emphasize that the data presented in the tables above is hypothetical and based on the expected spectroscopic behavior of a molecule with the structure of this compound. Without experimental data from peer-reviewed scientific sources, a detailed and factual analysis of the application of these advanced analytical techniques to this specific compound cannot be provided. Further research involving the synthesis and spectroscopic characterization of this compound is necessary to generate the data required for a comprehensive scientific discussion.

Investigation of Reaction Mechanisms Involving 4 Methoxy 3 4 Methoxyphenyl Aniline

Kinetic and Thermodynamic Studies of Transformations Involving 4-Methoxy-3-(4-methoxyphenyl)aniline

Thorough searches of chemical databases and scientific journals did not yield any specific kinetic or thermodynamic studies focused on the transformations of this compound. Consequently, there is no available data on reaction rates, activation energies, or thermodynamic parameters such as enthalpy and entropy for reactions involving this compound.

To illustrate the type of data that would be relevant, a hypothetical data table is presented below. It is important to note that the values in this table are purely illustrative and are not based on experimental data for this compound.

Hypothetical Kinetic Data for a Transformation of this compound

| Reaction Parameter | Hypothetical Value |

|---|---|

| Rate Constant (k) | 2.5 x 10⁻⁴ s⁻¹ |

| Activation Energy (Ea) | 75 kJ/mol |

Hypothetical Thermodynamic Data for a Transformation of this compound

| Thermodynamic Parameter | Hypothetical Value |

|---|---|

| Enthalpy of Reaction (ΔH) | -45 kJ/mol |

| Entropy of Reaction (ΔS) | -120 J/(mol·K) |

Elucidation of Reaction Intermediates and Transition States in this compound Reactions

There is no published research that specifically elucidates the reaction intermediates or transition states in reactions where this compound is a reactant or product. Computational chemistry studies, which are often employed to model such transient species, have not been reported for this compound. Therefore, the specific structures of intermediates and the geometries of transition states involved in its chemical transformations remain uncharacterized.

Spectroscopic Monitoring and In-Situ Analysis of Reactions with this compound

No studies have been found that report the use of spectroscopic techniques for the in-situ monitoring of reactions involving this compound. Techniques such as real-time NMR spectroscopy, FT-IR spectroscopy, or UV-Vis spectroscopy, which are invaluable for tracking the consumption of reactants and the formation of products, have not been applied to reactions of this specific compound according to the available literature.

Role of this compound in Multi-Component Reactions and Complex Synthetic Sequences

While multi-component reactions (MCRs) are a significant area of research in organic synthesis, and aniline (B41778) derivatives are common substrates, the specific role and utility of this compound in such reactions have not been documented. Similarly, its incorporation into complex synthetic sequences leading to natural products or other intricate molecular architectures has not been reported in the scientific literature.

Based on a thorough review of the provided search results, there is no specific scientific information available for the chemical compound "this compound." The search results discuss related but structurally distinct molecules, such as other substituted anilines.

Consequently, it is not possible to generate the requested article focusing solely on the synthesis, applications, and materials science of "this compound" as outlined. Fulfilling the request would necessitate extrapolating from different compounds, which would violate the strict instruction to focus exclusively on the specified molecule.

Applications of 4 Methoxy 3 4 Methoxyphenyl Aniline in Advanced Chemical Synthesis and Materials Science

Development of Catalytic Systems Utilizing 4-Methoxy-3-(4-methoxyphenyl)aniline Motifs

The unique structural framework of this compound, characterized by its biaryl backbone and strategically positioned methoxy (B1213986) and amino functional groups, presents significant opportunities for the development of novel catalytic systems. This section explores the potential applications of this motif in both metal-based and organocatalytic transformations, drawing parallels from established principles in catalyst design.

Ligand Design Based on the this compound Framework for Metal Catalysis

The design of effective ligands is paramount to the success of metal-catalyzed cross-coupling reactions, influencing catalyst activity, stability, and selectivity. The Buchwald-Hartwig amination, a palladium-catalyzed reaction for forming carbon-nitrogen bonds, heavily relies on the development of sophisticated phosphine (B1218219) ligands. wikipedia.orglibretexts.orgacsgcipr.org Many of these ligands are based on biaryl scaffolds, which provide the necessary steric bulk and electron-donating properties to facilitate the catalytic cycle.

The synthesis of such ligands would likely involve functionalization of the amino group, for instance, through the introduction of phosphine moieties. These phosphine-functionalized derivatives could then be coordinated to a metal center, such as palladium, to generate catalytically active complexes. The performance of these novel catalysts could be evaluated in a range of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.

Table 1: Potential Metal-Catalyzed Reactions for Ligands Based on the this compound Framework

| Reaction Type | Metal Catalyst | Potential Substrates | Potential Products |

| Suzuki-Miyaura Coupling | Palladium | Aryl halides, Arylboronic acids | Biaryls |

| Heck Coupling | Palladium | Aryl halides, Alkenes | Substituted alkenes |

| Sonogashira Coupling | Palladium/Copper | Aryl halides, Terminal alkynes | Aryl alkynes |

| Buchwald-Hartwig Amination | Palladium | Aryl halides, Amines | Arylamines |

The development of palladium complexes with chelating pyridinium amidate (PYA) ligands has also shown promise in ketone α-arylation, demonstrating the importance of ligand design in tailoring catalyst activity and selectivity. nih.gov This further supports the potential for new ligand architectures, such as those derived from this compound, to provide advancements in catalytic performance.

Organocatalytic Applications of this compound Derivatives

Organocatalysis has emerged as a powerful tool in synthetic chemistry, offering a metal-free alternative for a wide range of chemical transformations. Chiral amines and their derivatives are a cornerstone of organocatalysis, capable of promoting highly enantioselective reactions. rsc.org The development of chiral squaramides and their application in asymmetric synthesis highlights the potential of hydrogen-bonding organocatalysts. nih.gov

The this compound framework, when appropriately functionalized to introduce chirality, could serve as a precursor to a new class of organocatalysts. For example, the synthesis of chiral derivatives could be achieved through resolution of a racemic mixture or by asymmetric synthesis. These chiral derivatives could then be incorporated into catalyst scaffolds known to be effective in organocatalysis, such as those based on squaramides, thioureas, or phosphoric acids.

Chiral phosphoric acids derived from BINOL have proven to be highly effective in a variety of asymmetric transformations. chemrxiv.org A chiral biarylamine derivative of this compound could potentially be used to create analogous phosphoric acid catalysts. The defined spatial arrangement of the biaryl backbone could create a well-defined chiral pocket, enabling high levels of stereocontrol in reactions such as asymmetric reductions, Michael additions, and Mannich reactions.

Table 2: Potential Organocatalytic Reactions for Chiral Derivatives of this compound

| Reaction Type | Catalyst Type | Potential Substrates | Potential Products |

| Asymmetric Michael Addition | Chiral Brønsted Acid/Base | Enones, Nucleophiles | Chiral carbonyl compounds |

| Asymmetric Mannich Reaction | Chiral Brønsted Acid | Imines, Nucleophiles | Chiral β-amino carbonyls |

| Asymmetric Friedel-Crafts Alkylation | Chiral Brønsted Acid | Arenes, Electrophiles | Chiral substituted arenes |

| Asymmetric Aldol Reaction | Chiral Amine | Aldehydes, Ketones | Chiral β-hydroxy carbonyls |

The application of machine learning in the field of enantioselective organocatalysis is an emerging trend, aiding in the prediction of catalyst performance and the design of new catalysts. beilstein-journals.org As new organocatalysts based on the this compound scaffold are developed, these computational tools could be employed to accelerate the optimization of their catalytic activity and enantioselectivity.

Future Directions and Unexplored Research Avenues for 4 Methoxy 3 4 Methoxyphenyl Aniline

Emerging Methodologies for Comprehensive Investigation of 4-Methoxy-3-(4-methoxyphenyl)aniline

The synthesis and study of complex organic molecules like this compound can be significantly advanced by adopting cutting-edge technologies that promise to enhance efficiency, safety, and the depth of understanding.

Flow Chemistry: Continuous flow chemistry offers a paradigm shift from traditional batch processing, providing superior control over reaction parameters such as temperature, pressure, and reaction time. For the synthesis of substituted anilines, flow chemistry can mitigate the hazards associated with highly exothermic reactions, such as nitration, which can be prone to thermal runaway in large-scale batch reactors. google.comacs.org The synthesis of 4-methoxy-2-nitroaniline, a related compound, has been successfully demonstrated using a continuous flow reactor, highlighting the potential for improved safety, efficiency, and product purity. google.compatsnap.com This methodology could be adapted for the synthesis of this compound, particularly in steps involving hazardous reagents or intermediates, enabling safer and more scalable production.

| Methodology | Potential Advantages for this compound | Key Research Focus |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, higher yields and purity, potential for automation and scalability. google.compatsnap.com | Development of a continuous flow process for the key synthetic steps, optimization of reaction parameters (temperature, flow rate, stoichiometry). |

| AI-driven Synthesis | Discovery of novel and more efficient synthetic routes, prediction of optimal reaction conditions, acceleration of the research and development cycle. synthiaonline.comnih.gov | In silico retrosynthetic analysis, machine learning-based optimization of reaction yields, integration with automated synthesis platforms. |

Unexplored Reactivity Patterns and Synthetic Opportunities for this compound

The unique arrangement of functional groups in this compound—a primary amine, two methoxy (B1213986) groups, and a biaryl scaffold—suggests a rich and largely unexplored reactivity profile.

The presence of the aniline (B41778) moiety opens up a plethora of potential transformations. The amino group can serve as a handle for a variety of C-N bond-forming reactions, including palladium-mediated cross-coupling reactions to introduce diverse substituents. researchgate.net Furthermore, the aniline functionality is a key precursor for the synthesis of various heterocyclic compounds. ossila.com The electronic properties of the two aromatic rings, influenced by the methoxy groups, could lead to interesting regioselectivity in electrophilic aromatic substitution reactions.

Unexplored synthetic opportunities could involve leveraging the biaryl structure as a scaffold for creating more complex, three-dimensional molecules. The development of novel gold-catalyzed three-component reactions for the synthesis of substituted anilines could also be extended to create derivatives of this compound with tailored properties. rsc.org

| Reactive Site/Functional Group | Potential Reactions | Synthetic Opportunities |

| Amino Group | Diazotization followed by substitution, acylation, alkylation, C-N cross-coupling. researchgate.net | Synthesis of azo dyes, amides, secondary and tertiary amines, and novel biaryl amines. |

| Aromatic Rings | Electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). | Introduction of further functional groups to modulate electronic and steric properties. |

| Biaryl Scaffold | Atroposelective synthesis, further functionalization through cross-coupling. | Creation of chiral ligands, functional materials with specific conformational properties. |

Interdisciplinary Research Opportunities with this compound (excluding biological/clinical applications)

The potential applications of this compound and its derivatives extend beyond traditional organic chemistry into various interdisciplinary fields, particularly in materials science and catalysis.

Materials Science: Diphenylamine derivatives, of which this compound is a substituted example, are known precursors to materials with interesting electronic and photophysical properties. iucr.org The methoxy groups in the molecule can enhance the stability and influence the emission properties of chemiluminescent tracers. iucr.org Substituted anilines also serve as building blocks for small molecule semiconductors. tcichemicals.com The specific substitution pattern of this compound could be exploited to synthesize novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The biaryl structure could also be a precursor for developing new liquid crystals or polymers with unique optical properties.

Catalysis: The aniline nitrogen and the aromatic rings could act as coordination sites for metal centers, suggesting the potential for designing novel ligands for homogeneous catalysis. The biaryl scaffold, upon appropriate functionalization, could be developed into chiral ligands for asymmetric catalysis.

| Interdisciplinary Field | Potential Application | Key Research Focus |

| Materials Science | Organic electronic materials (OLEDs, OPVs), liquid crystals, functional polymers. ossila.comtcichemicals.com | Synthesis and characterization of derivatives, investigation of photophysical and electronic properties, device fabrication and testing. |

| Catalysis | Ligand design for homogeneous catalysis, development of chiral catalysts. | Synthesis of metal complexes, evaluation of catalytic activity and selectivity in various organic transformations. |

Challenges and Prospects in Scaling Up the Synthesis and Application of this compound

While the future research directions for this compound are promising, the transition from laboratory-scale synthesis to industrial production presents several challenges.

Prospects for Overcoming Challenges: The adoption of process intensification technologies, such as flow chemistry, can address many of the safety and scalability issues associated with hazardous reactions. acs.org The development of more efficient and sustainable synthetic routes, perhaps guided by AI, could reduce the number of steps and the reliance on expensive or hazardous materials. The optimization of purification techniques, such as crystallization or chromatography, will also be crucial for achieving high purity on a large scale.

| Challenge | Potential Solution |

| Safety of Hazardous Reactions (e.g., Nitration) | Implementation of continuous flow chemistry to improve thermal management and control. acs.org |

| Cost and Availability of Starting Materials | Development of synthetic routes from readily available and inexpensive precursors. |

| Purification at Large Scale | Optimization of crystallization processes, development of efficient chromatographic methods. |

| Overall Process Efficiency and Cost | Process intensification, catalyst recycling, development of more atom-economical synthetic routes. |

Q & A

Q. What are the common synthetic pathways for 4-Methoxy-3-(4-methoxyphenyl)aniline, and what key intermediates are involved?

The synthesis typically involves multi-step reactions, such as:

- Nucleophilic aromatic substitution : A brominated aniline derivative reacts with 4-methoxyphenylboronic acid under Suzuki-Miyaura coupling conditions to introduce the 4-methoxyphenyl group .

- Protection/deprotection strategies : Methoxy groups are introduced via alkylation or demethylation of precursor compounds (e.g., using methyl iodide or BBr3) .

- Reductive amination : For analogs, intermediates like 4-bromo-N,N-bis(4-methoxyphenyl)aniline are reduced to yield the target amine .

Q. Key intermediates :

| Intermediate | Role | Reference |

|---|---|---|

| 4-Bromo-3-methoxyaniline | Core scaffold for coupling | |

| 4-Methoxyphenylboronic acid | Aryl group donor |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm substitution patterns (e.g., methoxy protons at δ 3.7–3.9 ppm and aromatic protons in the δ 6.5–7.5 ppm range) .

- X-ray crystallography : Resolves structural ambiguities; SHELX software is widely used for refinement .

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (expected for C14H16N2O2: m/z 244.12) .

Advanced Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

- DFT calculations : Predict thermodynamic stability of intermediates and transition states. For example, the energy barrier for Suzuki-Miyaura coupling can be minimized using Pd(PPh3)4 as a catalyst .

- Molecular docking : Evaluates interactions between the compound and biological targets (e.g., enzymes), guiding functionalization for enhanced bioactivity .

Case Study : A docking study on similar oxadiazole derivatives revealed strong binding to E. coli DNA gyrase (ΔG = −9.2 kcal/mol), suggesting antimicrobial potential .

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Reproducibility checks : Validate assays under standardized conditions (e.g., MIC values for antimicrobial activity using CLSI guidelines).

- Structure-activity relationship (SAR) analysis : Compare with analogs (e.g., 3-(4-methoxyphenyl)-1,2,4-oxadiazole derivatives) to isolate substituent effects .

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., methoxy groups enhancing solubility but reducing membrane permeability) .

Example : A 2023 study reported conflicting IC50 values (5 μM vs. 22 μM) for antitumor activity. SAR analysis attributed this to variations in the oxadiazole ring’s electron-withdrawing effects .

Q. What experimental strategies mitigate challenges in crystallizing this compound for structural analysis?

- Solvent screening : Use high-boiling-point solvents (e.g., DMF or DMSO) to slow crystallization and improve crystal quality .

- Co-crystallization : Introduce co-formers (e.g., carboxylic acids) to stabilize lattice interactions .

- SHELXL refinement : Apply robust algorithms to handle disordered methoxy groups or thermal motion artifacts .

Q. How do electronic effects of substituents influence the compound’s reactivity in electrophilic substitution reactions?

- Hammett analysis : The 4-methoxyphenyl group is electron-donating (+M effect), directing electrophiles to the meta position of the aniline ring.

- Kinetic studies : Nitration occurs preferentially at the 5-position (relative rate = 1.8 vs. 1.0 for unsubstituted aniline) .

Mechanistic Insight :

The methoxy group stabilizes the transition state via resonance, lowering activation energy.

Q. What in silico tools predict the environmental fate or toxicity of this compound?

- QSAR models : Predict biodegradability (e.g., BIOWIN score = 2.1) and acute toxicity (LC50 = 12 mg/L in D. magna) .

- ADMET profiling : SwissADME estimates moderate blood-brain barrier permeability (BBB score = 0.45) and CYP450 inhibition risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.